Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate (CAS 474329-58-3) is a brominated aromatic piperazine derivative with the molecular formula C₁₅H₂₂BrN₃O₂ and a molar mass of 356.26 g/mol . The compound features a piperazine ring substituted at the 1-position by a tert-butyloxycarbonyl (Boc) protecting group and at the 4-position by a 2-amino-4-bromobenzoyl moiety. The benzoyl group contains both an electron-donating amino (-NH₂) group at the ortho position and an electron-withdrawing bromine atom at the para position, creating a polarized electronic environment. This structural motif is common in medicinal chemistry intermediates, particularly in the synthesis of kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, where the bromine atom may serve as a handle for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17)10-13(12)18/h4-5,10H,6-9,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQLKLVJYCXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-amino-4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Piperazine Derivatives
Electronic and Steric Effects
- Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight and lipophilicity (logP) compared to fluorine-substituted analogs like tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate.
- Amide vs. Benzyl Linkers : The benzoyl (amide) linker in the target compound creates a planar, conjugated system, enhancing hydrogen-bonding capacity with receptors. In contrast, benzyl-linked derivatives (e.g., tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate) exhibit greater conformational flexibility, which may improve membrane permeability but reduce target affinity .
Crystallographic and Conformational Insights
- Crystal Packing : The tert-butyl group in the target compound and analogs (e.g., tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) induces steric bulk, influencing crystal lattice stability. X-ray studies of related compounds reveal chair conformations in the piperazine ring and intermolecular hydrogen bonds involving the Boc carbonyl .
- Torsional Flexibility : The benzoyl group’s rotational freedom contrasts with rigidified systems like tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate, where heteroaromatic rings restrict movement .
Biological Activity
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate (CAS Number: 1464158-03-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.27 g/mol. The compound features a piperazine ring, which is known for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂BrN₃O₃ |
| Molecular Weight | 384.27 g/mol |
| CAS Number | 1464158-03-9 |
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities, including antitumor, antimicrobial, and central nervous system effects. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to interact with various biological targets such as receptors and enzymes.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound. In vitro assays showed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
The antimicrobial activity of the compound has also been explored. It demonstrated significant inhibitory effects against various bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of several piperazine derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, suggesting potent anticancer activity.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values ranging from 8 to 32 µg/mL for different bacterial strains, indicating its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
